N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Description
“N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to several key characteristics . They have been synthesized as novel CDK2 targeting compounds . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 .
Synthesis Analysis
The synthesis of these compounds involves a simpler and greener synthetic methodology . The yield of the compound is 77%, and it appears as a pale yellow solid .Molecular Structure Analysis
The molecular structure of the compound includes a pyrazolo[1,5-a]pyrimidine scaffold . The IR spectrum shows peaks at 3325 cm^-1 (NH), 1670 cm^-1 (C=O), 1738 cm^-1 (C=O), and 1618 cm^-1 (C=N) .Physical and Chemical Properties Analysis
The compound is a pale yellow solid with a melting point of 160–161 °C . It has tunable photophysical properties .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-2-29-17-9-7-15(8-10-17)20-11-12-24-21-18(14-26-27(20)21)22(28)25-13-16-5-3-4-6-19(16)23/h3-12,14H,2,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAKJLBRKAJRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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